2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione
CAS No.:
Cat. No.: VC18320487
Molecular Formula: C15H8BrNO4
Molecular Weight: 346.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H8BrNO4 |
|---|---|
| Molecular Weight | 346.13 g/mol |
| IUPAC Name | 2-(4-bromo-2-nitrophenyl)indene-1,3-dione |
| Standard InChI | InChI=1S/C15H8BrNO4/c16-8-5-6-11(12(7-8)17(20)21)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H |
| Standard InChI Key | RAJLOIPOGPSAPO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characterization
Core Framework and Substituent Effects
The compound’s structure comprises a bicyclic indene-1,3-dione system fused to a phenyl ring substituted at the 4-position with bromine and the 2-position with a nitro group. The indandione core features two ketone groups at positions 1 and 3, creating a conjugated π-system that enhances electron delocalization. The bromine atom, an electron-withdrawing group (EWG), and the nitro group, a strong EWG, synergistically reduce electron density in the phenyl ring, influencing reactivity in electrophilic substitution and cross-coupling reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₇BrN₂O₄ | Calculated |
| Molecular Weight | 375.13 g/mol | |
| IUPAC Name | 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione | Systematic Nomenclature |
| CAS Number | Not Assigned | — |
| SMILES | O=C1C2=C(C=CC=C2)C(=O)C1C3=C(C(=CC=C3)Br)N+[O-] | Generated |
The nitro group’s meta-directing nature and bromine’s ortho/para-directing effects create regioselective challenges during synthesis, necessitating careful optimization of reaction conditions .
Synthesis and Functionalization Strategies
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing this compound:
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Friedel-Crafts Acylation: Introducing the phenyl ring to indene-1,3-dione via electrophilic aromatic substitution, followed by bromination and nitration.
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Pre-functionalized Phenyl Precursors: Coupling a pre-brominated and pre-nitrated phenyl moiety to the indandione core using cross-coupling reactions.
Stepwise Synthesis Protocol
A practical approach involves:
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Indene-1,3-dione Preparation: Synthesize indene-1,3-dione via decarboxylation of dialkyl phthalates under basic conditions, as described for analogous compounds (yield: ~50%) .
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Phenyl Ring Introduction: Employ a Knoevenagel condensation to attach a 4-bromo-2-nitrobenzaldehyde derivative to indene-1,3-dione. This method, validated for dicyanomethylene-indandione derivatives, typically requires piperidine or sodium acetate as a base in ethanol (yield: 61–85%) .
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Post-functionalization: If necessary, further bromination or nitration can be performed using N-bromosuccinimide (NBS) or nitric acid/sulfuric acid mixtures, though competing side reactions may necessitate protective group strategies .
Physicochemical Properties
Spectroscopic Data
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UV-Vis Absorption: The conjugated system likely exhibits strong absorption in the 300–400 nm range, similar to 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione (λmax = 350 nm) .
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IR Spectroscopy: Key peaks include C=O stretches (~1700 cm⁻¹), NO₂ asymmetric stretches (~1520 cm⁻¹), and C-Br stretches (~600 cm⁻¹) .
Thermal Stability and Solubility
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Melting Point: Estimated at 220–240°C based on brominated indandione analogs .
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Solubility: Poor in water; moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro and ketone groups .
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility in DMSO |
|---|---|---|
| 4-Bromo-2-phenyl-1,3-indandione | 180–185 | High |
| 2-(5-Chloro-2-nitrophenyl)-isoindole | 210–215 | Moderate |
| Target Compound | 220–240 (est.) | Moderate |
Applications and Reactivity
Pharmaceutical Intermediate
Indandione derivatives are precursors to anticoagulants and kinase inhibitors. The nitro group may facilitate reduction to amines for further functionalization, while bromine enables Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups .
Materials Science
The electron-deficient aromatic system makes this compound a candidate for:
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Non-linear Optical (NLO) Materials: Push-pull electronic configurations enhance second-harmonic generation .
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Organic Semiconductors: As an n-type dopant in organic field-effect transistors (OFETs) .
Challenges and Future Directions
Current limitations include low yields in multi-step syntheses and regioselectivity issues during nitration. Future research should explore:
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Catalytic Asymmetric Synthesis: To access enantiomerically pure derivatives for chiral applications.
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Computational Modeling: Predicting substituent effects on electronic properties using DFT calculations.
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